REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([NH:7][CH2:8][CH3:9])=[O:6])C.[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][NH2:15]>CC(O)C>[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][NH:15][C:4](=[O:3])[C:5]([NH:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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59.9 g
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Type
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reactant
|
Smiles
|
C(C)OC(C(=O)NCC)=O
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
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480 mL
|
Type
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solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
A white precipitate was filtered
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Type
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WASH
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Details
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washed with 2-propanol
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Type
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CUSTOM
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Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(C(=O)NCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.8 g | |
YIELD: PERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |